![molecular formula C15H28N2O2 B13037094 Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl3-(2-aminoethyl)-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound with a tert-butyl ester group It is known for its unique structural features, which include a bicyclo[331]nonane core and an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.3.1]nonane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aminoethyl side chain: The aminoethyl group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
- Tert-butyl 3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Uniqueness
Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific combination of a bicyclic core and an aminoethyl side chain. This structural feature provides distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H28N2O2 |
|---|---|
Poids moléculaire |
268.39 g/mol |
Nom IUPAC |
tert-butyl 3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-12-5-4-6-13(17)10-11(9-12)7-8-16/h11-13H,4-10,16H2,1-3H3 |
Clé InChI |
ABHSLLFULOULFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
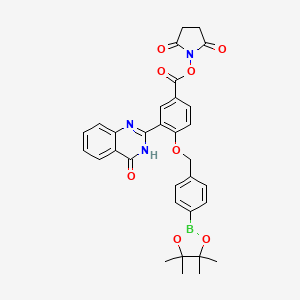
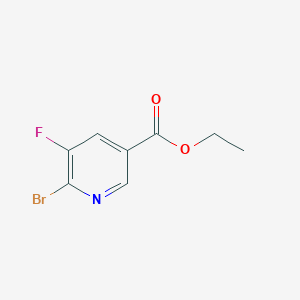

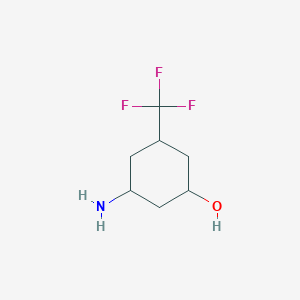
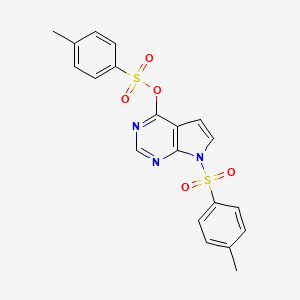

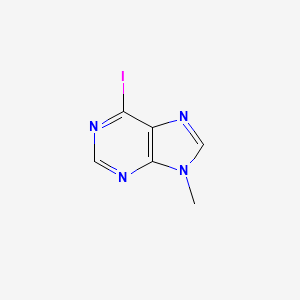
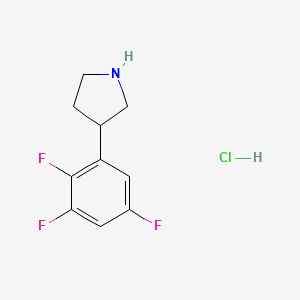
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)

![4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)

